molecular formula C5H8BrN3O3 B6337733 6-Amino-5-bromo-1-methyluracil monohydrate CAS No. 1052403-74-3

6-Amino-5-bromo-1-methyluracil monohydrate

Cat. No.: B6337733
CAS No.: 1052403-74-3
M. Wt: 238.04 g/mol
InChI Key: ZVBUYPJDGOVJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-bromo-1-methyluracil monohydrate is a useful research compound. Its molecular formula is C5H8BrN3O3 and its molecular weight is 238.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 98% is 236.97490 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Amino-5-bromo-1-methyluracil monohydrate is a pyrimidine derivative with significant biological activities, particularly in the fields of virology and oncology. This compound is characterized by its molecular formula C5H6BrN3O2C_5H_6BrN_3O_2 and a molar mass of 220.02 g/mol. Its structural features include a bromine atom at the 5-position and an amino group at the 6-position, which contribute to its reactivity and biological properties.

The compound appears as a white solid with a melting point exceeding 300°C, showing solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The synthesis typically involves multiple steps that may include nucleophilic substitution reactions due to the presence of the amino group and elimination or substitution reactions associated with the bromine atom.

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity . It has been shown to inhibit viral replication, making it a candidate for further pharmacological development. The mechanism of action is thought to involve binding to nucleic acids, potentially disrupting viral RNA or DNA replication processes. This interaction is crucial for its efficacy as an antiviral agent.

Antitumor Activity

In addition to its antiviral properties, this compound and its structural analogs have shown promise in cancer therapy . They are believed to interfere with nucleic acid synthesis, leading to inhibition of cellular proliferation in cancer cells. Studies have explored its interactions with proteins involved in nucleic acid metabolism, providing insights into its potential mechanisms of action against tumors.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2'-deoxyuridine Bromine at the 5-positionNucleoside analog used in antiviral therapies
6-Amino-1-methyluracil Lacks bromine; amino group presentPrimarily used as an antitumor agent
5-Fluoro-2'-deoxyuridine Fluorine instead of bromineWidely used in cancer treatment
Uracil Base structure without substitutionsNaturally occurring nucleobase

The unique combination of amino and bromo substituents on the uracil structure enhances the biological activity of this compound compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy Study : In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, suggesting its potential as a therapeutic agent against viral infections.
  • Cancer Cell Proliferation Inhibition : Research indicated that analogs of this compound could induce apoptosis in cancer cells by disrupting DNA synthesis pathways, highlighting its potential use in cancer treatment.
  • Mechanistic Insights : Further investigations into its interactions with nucleic acids revealed that this compound could form stable complexes with DNA, leading to alterations that may be exploited for therapeutic purposes.

Properties

IUPAC Name

6-amino-5-bromo-1-methylpyrimidine-2,4-dione;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBUYPJDGOVJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)Br)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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